molecular formula C13H13N3O3 B2463320 Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 126542-67-4

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2463320
CAS No.: 126542-67-4
M. Wt: 259.265
InChI Key: YZCFCUXTDSAIDU-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methoxy group, a methylphenyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formic acid to yield the triazine ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The methylphenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.

    2-{(4-bromophenyl)[(4-methylphenyl)amino]methyl}cyclohexanone: Demonstrates antimutagenic action.

Uniqueness

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a methylphenyl group, and a carboxylate ester makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCFCUXTDSAIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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